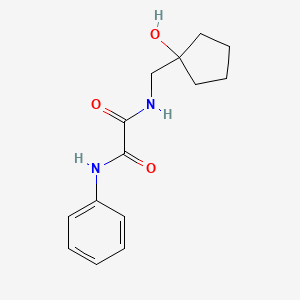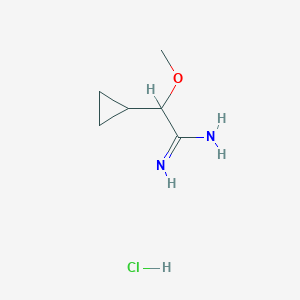![molecular formula C7H11IO B2574279 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane CAS No. 2387221-08-9](/img/structure/B2574279.png)
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane” is a chemical compound . It’s also known as “(1s)-1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one” with a CAS Number of 2169645-78-5 . The molecular weight of this compound is 251.07 .
Synthesis Analysis
The synthesis of bicyclo[3.1.1]heptanes has been achieved through photoinduced [3σ + 2σ] cycloaddition . This transformation uses mild and operationally simple conditions . The method involves the use of bicyclo[1.1.0]butanes and cyclopropylamines .
Molecular Structure Analysis
The molecular structure of “1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane” is based on structures generated from information available in ECHA’s databases . The InChI code for this compound is "1S/C7H10INO/c8-4-7-2-5 (3-7)1-6 (10)9-7/h5H,1-4H2, (H,9,10)/t5-,7+" .
Chemical Reactions Analysis
The number of aza nitrogen atoms and NO2 groups are two important factors for improving heat of formation (HOF), density, and detonation properties . Thermal stability generally decreases with increasing nitro groups . The N–NO2 bond is generally weaker than the C–NO2 bond .
Applications De Recherche Scientifique
Chemical Rearrangements and Synthesis
Research on compounds structurally related to 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane, such as 7-oxabicyclo[2.2.1]hept-2-enes, has demonstrated their utility in studying chemical rearrangements. Specifically, these compounds undergo rearrangements under certain conditions, shedding light on the migratory preferences of alkyl groups involved in Wagner-Meerwein 1,2-bond shifts. This process is fundamental in understanding the dynamics of chemical transformations in synthetic chemistry (Campbell et al., 1987).
Molecular Structure Insights
Studies on the molecular structure of related oxabicyclo compounds, like 7-oxanorbornane, have provided valuable insights into the geometrical and electronic properties of these molecules. These structural analyses contribute to the broader field of molecular chemistry by offering detailed characterizations of bond lengths, bond angles, and dihedral angles, enhancing our understanding of molecular geometry and its influence on chemical reactivity and physical properties (Oyanagi et al., 1975).
Synthesis of Chiral and Bicyclic Systems
In another vein of research, 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane and its derivatives have been explored for their potential in synthesizing chiral and bicyclic ring systems. These synthetic strategies are crucial for developing new pharmaceuticals and materials with specific chiral properties. For instance, methodologies involving intramolecular hydrogen abstraction promoted by N-radicals have been utilized to synthesize chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, showcasing the versatility of these compounds in organic synthesis (Francisco et al., 2003).
Gas Hydrate Promotion
Furthermore, oxabicyclic compounds have been investigated as promoters for gas hydrates, indicating their utility in energy and environmental applications. The study of these compounds as novel promoters for gas hydrates opens new avenues for their application in hydrate-based technologies, including gas storage and transportation. This research highlights the potential of these molecules to contribute to sustainable energy solutions (Seol et al., 2020).
Mécanisme D'action
Bicyclo[3.1.1]heptanes have recently emerged as new bioisosteres for meta-substituted arenes . Bioisosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. In the context of drug design, bioisosteres are used to modify the structure of lead compounds to alter their physicochemical properties, such as stability, electronic distribution, and bioavailability, without drastically changing their biological activity .
The orientation of groups in bicyclo[3.1.1]heptanes is based on the unique, smallest bridge . A sense of rotation (clockwise or counterclockwise) is defined for an axis that passes through both bridgehead atoms based upon the ordering of assigned numbers for the atoms adjacent to atom 1 .
Propriétés
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTBLETYZTVRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1C2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2574196.png)
![3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574204.png)
![3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2574205.png)
![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]acetamide](/img/structure/B2574206.png)

![N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2574208.png)


![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2574212.png)

![N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-6-morpholin-4-yl-[1,3,5]triazine-2,4-diamine](/img/structure/B2574216.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574217.png)
![4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574218.png)
![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methyl-3-phenylacrylamide](/img/structure/B2574219.png)